CAY10790
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Overview
Description
It acts as a cysteinyl leukotriene 1 receptor antagonist and a G protein-coupled bile acid receptor 1 agonist . This compound has shown potential in modulating inflammatory responses and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10790 involves the reaction of 2-quinolinylmethanol with 3-hydroxybenzoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
CAY10790 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives and substituted benzoic acids, each with unique pharmacological profiles .
Scientific Research Applications
CAY10790 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study receptor-ligand interactions and the development of receptor antagonists and agonists.
Biology: The compound is utilized in cellular assays to investigate its effects on inflammatory pathways and immune responses.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases and conditions related to bile acid dysregulation.
Mechanism of Action
CAY10790 exerts its effects by binding to cysteinyl leukotriene 1 receptors and G protein-coupled bile acid receptors. This binding inhibits the action of leukotrienes, which are inflammatory mediators, and activates bile acid receptors, leading to anti-inflammatory effects. The compound reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in stimulated cells .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.
Obeticholic Acid: A G protein-coupled bile acid receptor agonist used in the treatment of primary biliary cholangitis.
Uniqueness
CAY10790 is unique in its dual action as both a cysteinyl leukotriene receptor antagonist and a G protein-coupled bile acid receptor agonist. This dual functionality allows it to modulate multiple pathways involved in inflammation and bile acid regulation, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(quinolin-2-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)13-5-3-6-15(10-13)21-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11H2,(H,19,20) |
InChI Key |
IJTITQLHFRUEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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